molecular formula C22H29N6O14P2+ B1203693 Apadh

Apadh

Katalognummer: B1203693
Molekulargewicht: 663.4 g/mol
InChI-Schlüssel: KPVQNXLUPNWQHM-RBEMOOQDSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apadh, also known as this compound, is a useful research compound. Its molecular formula is C22H29N6O14P2+ and its molecular weight is 663.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What is the biochemical role of APADH in enzymatic assays, and how does it differ from NADH?

this compound serves as an analog of NADH in redox reactions, with its oxidized form (APAD+) acting as a substrate for enzymes like transhydrogenase-2 (TH-2) and trypanothione reductase (TmTR). Unlike NADH, this compound exhibits a distinct redox potential (E<sup>07</sup> = –0.258 V) and absorbance peak at 375 nm, enabling specific detection in spectrophotometric assays . Its use avoids spectral overlap with NADH (340 nm), critical for multiplexed kinetic studies .

Q. What is the standard protocol for quantifying this compound in enzymatic activity assays?

this compound concentration is measured spectrophotometrically using its extinction coefficient (ε375 nm = 9.1 mM<sup>−1</sup> cm<sup>−1</sup>). For TH-2 activity, the reaction mixture (containing APAD+, NADH, and enzyme) is incubated at 37°C, and the rate of this compound formation is calculated as:

TH-2 Activity (nmol/min/g)=ΔA×Vtotal(ε×d)×109W×T\text{TH-2 Activity (nmol/min/g)} = \frac{\Delta A \times V_{\text{total}}}{(\varepsilon \times d)} \times \frac{10^9}{W \times T}

where WW = sample weight, TT = reaction time, and dd = light path length .

Q. How does this compound’s redox potential influence its utility in thermodynamic studies?

this compound’s lower redox potential compared to NADH (E<sup>07</sup> = –0.320 V) makes it suitable for probing energetically unfavorable reactions. For instance, in TmTR-catalyzed reactions, this compound’s E<sup>07</sup> allows precise measurement of flavin adenine dinucleotide (FAD) redox states, revealing thermodynamically disfavored hydride transfers to disulfide bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate inhibition patterns observed with APAD+/APADH systems?

In TmTR-catalyzed reactions, NADH exhibits substrate inhibition when APAD+ is present. This is resolved via Cleland plot linearization to determine inhibition constants (KiK_i). Competitive inhibition is confirmed if KiK_i increases with APAD+ concentration, indicating NADH binds to the reduced enzyme form. Pre-steady-state kinetics further distinguish binding order and rate-limiting steps .

Q. What methodological considerations are critical when designing pre-steady-state experiments with this compound?

Key considerations include:

  • Rapid mixing : Use stopped-flow systems to capture transient intermediates (e.g., TmTR reduction by this compound occurs at kcat=1.3±0.3s1k_{\text{cat}} = 1.3 \pm 0.3 \, \text{s}^{-1}).
  • Wavelength selection : Monitor this compound at 363 nm (ε = 9.1 mM<sup>−1</sup> cm<sup>−1</sup>) to avoid interference from NADH or FAD.
  • Data normalization : Correct for inner-filter effects in high-concentration assays .

Q. How do this compound-based assays address limitations in studying slow enzymatic substrates like glutaredoxin-1 (Grx-1)?

Grx-1’s slow reduction by TmTR (kcat=0.20.3s1k_{\text{cat}} = 0.2–0.3 \, \text{s}^{-1}) complicates steady-state analysis. This compound’s distinct kinetics enable isolation of individual reaction phases. For example, this compound oxidation by TmTR (kcat/Km=3.2×105M1s1k_{\text{cat}}/K_m = 3.2 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}) provides a cleaner signal for quantifying disulfide bond reduction mechanisms .

Q. What statistical frameworks are recommended for analyzing this compound kinetic data with substrate inhibition?

Use non-linear regression to fit data to the uncompetitive substrate inhibition model:

v=Vmax[S]Km+[S]+[S]2Kiv = \frac{V_{\text{max}}[S]}{K_m + [S] + \frac{[S]^2}{K_i}}

Validate models via residual analysis and Akaike information criterion (AIC). For multi-substrate systems (e.g., NADH/APAD+), global fitting across substrate concentrations improves parameter accuracy .

Q. Methodological Best Practices

Q. How should researchers validate this compound purity and stability in long-term assays?

  • Purity assessment : Use HPLC with UV detection (λ = 375 nm) and compare to reference spectra.
  • Stability protocols : Store lyophilized this compound at ≤5°C, reconstitute in anaerobic buffers, and verify activity via control reactions before main experiments .

Q. What controls are essential when using this compound in coupled enzyme systems?

Include:

  • Blank reactions : Omit substrate or enzyme to detect non-specific absorbance changes.
  • Internal standards : Add known this compound concentrations to calibrate signal drift.
  • Competitor assays : Use NADH to confirm this compound-specific activity .

Q. Data Interpretation and Reporting

Q. How can researchers reconcile discrepancies between this compound’s experimental and theoretical redox potentials?

Apply the Nernst equation using equilibrium constants (KK) derived from forward/reverse kcat/Kmk_{\text{cat}}/K_m ratios. For TmTR, K=8.68±1.54K = 8.68 \pm 1.54 yields E<sup>07</sup> = –0.230 V for FAD, aligning with independent calorimetric measurements .

Q. What criteria should guide the selection of this compound vs. NADH in mechanistic studies?

Choose this compound when:

  • Spectral resolution is critical.
  • Studying low-potential redox pairs.
  • Avoiding NADH-linked side reactions (e.g., cytochrome interference).
    Prioritize NADH for physiologically relevant models or high-turnover systems .

Eigenschaften

Molekularformel

C22H29N6O14P2+

Molekulargewicht

663.4 g/mol

IUPAC-Name

[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/p+1/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1

InChI-Schlüssel

KPVQNXLUPNWQHM-RBEMOOQDSA-O

Isomerische SMILES

CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Kanonische SMILES

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Synonyme

3-acetyl-NAD
3-acetylpyridine adenine dinucleotide
APAD
APADH
beta-3-acetylpyridine adenine dinucleotide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.